molecular formula C18H24Fe4O42P6 B073544 Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid CAS No. 1332-96-3

Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid

Cat. No.: B073544
CAS No.: 1332-96-3
M. Wt: 1321.6 g/mol
InChI Key: SXAWSYZURCZSDX-UHFFFAOYSA-B
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Description

Ferric pyrophosphate citrate is a soluble iron compound used primarily as an iron replacement product. It is particularly significant in maintaining hemoglobin levels in patients undergoing hemodialysis. The compound is a complex iron salt where the ferric ion is strongly complexed by pyrophosphate and citrate, making it highly water-soluble and suitable for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate citrate can be synthesized by reacting ferric sulfate with disodium citrate and tetrasodium pyrophosphate. The reaction typically involves dissolving ferric sulfate in water, followed by the dropwise addition of a solution containing disodium citrate and tetrasodium pyrophosphate. The pH of the solution is maintained around 6.31 .

Industrial Production Methods: In industrial settings, the preparation involves dissolving citric acid ferric pyrophosphate in injection water, adjusting the pH to 4.0-5.5, and stirring at a temperature of 40°C-60°C. The solution is then decarbonized, filtered, sterilized, and packaged .

Chemical Reactions Analysis

Types of Reactions: Ferric pyrophosphate citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide.

    Complexation Reactions: Involve reagents such as disodium citrate and tetrasodium pyrophosphate under controlled pH conditions.

Major Products:

    Oxidation: Free radicals and oxidized lipids.

    Complexation: Stable ferric pyrophosphate citrate complexes.

Scientific Research Applications

Ferric pyrophosphate citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .

Properties

Key on ui mechanism of action

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin.

CAS No.

1332-96-3

Molecular Formula

C18H24Fe4O42P6

Molecular Weight

1321.6 g/mol

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate

InChI

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12

InChI Key

SXAWSYZURCZSDX-UHFFFAOYSA-B

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3]

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

boiling_point

309.6ºC at 760 mmHg

solubility

Soluble

Origin of Product

United States

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